molecular formula C15H12Cl2O3 B1607984 Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate CAS No. 58041-99-9

Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate

Cat. No. B1607984
CAS RN: 58041-99-9
M. Wt: 311.2 g/mol
InChI Key: HLXHDXRVKGTGOC-UHFFFAOYSA-N
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Description

“Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate” is a chemical compound with the linear formula C15H12Cl2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate” can be represented by the InChI code: 1S/C13H10Cl2O3S/c1-17-13(16)12-11(4-5-19-12)18-7-8-2-3-9(14)6-10(8)15/h2-6H,7H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate” is a solid substance . Its molecular weight is 311.1604 dalton .

Scientific Research Applications

Synthesis of Chiral Drug Intermediates

The compound has potential applications in the field of biocatalysis , particularly in synthesizing chiral drug intermediates. Chirality is a key factor in the efficacy and safety of many therapeutic agents. Biocatalytic processes offer a green chemistry approach to producing enantiopure drugs, which are important for their high selectivity and reduced side effects. Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate could be used as a precursor in the synthesis of chiral intermediates for drugs .

Anti-Asthma Medications

One specific application is in the production of the anti-asthma medication montelukast . The key intermediate for montelukast production, (S,E)-methyl 2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)-2-methyl-propanoate, has been synthesized using a biocatalyst derived from Microbacterium campoquemadoensis . This showcases the compound’s role in the pharmaceutical industry for creating effective treatments for asthma .

Development of Antiviral Agents

Indole derivatives, which can be synthesized from compounds like Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate, have shown significant antiviral activity. For instance, certain indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus. This suggests that the compound could be a valuable starting point for the development of new antiviral medications .

Anti-HIV Research

The compound’s derivatives have also been explored for their anti-HIV properties. Specific indole derivatives synthesized from it have been screened for activity against HIV-1 and HIV-2 strains, indicating its potential use in the fight against HIV/AIDS .

Anticancer Activity

Indole derivatives are known for their anticancer properties. By serving as a precursor for such derivatives, Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate could be instrumental in the synthesis of new compounds with potential anticancer activities .

Antimicrobial Applications

The antimicrobial properties of indole derivatives also highlight the potential use of Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate in developing new antimicrobial agents. These could be particularly useful in addressing antibiotic resistance .

Anti-Inflammatory and Analgesic Effects

Research into indole derivatives has revealed their anti-inflammatory and analgesic effects. As a precursor, Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate could contribute to the creation of new drugs that manage pain and inflammation .

Agrochemical Research

Finally, the compound’s role in agrochemical research should not be overlooked. Its derivatives could be used to develop new pesticides or herbicides, contributing to the agricultural industry by providing safer and more effective products .

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It’s important to handle it with care, using protective gloves, eye protection, and face protection . If swallowed, it’s advised to call a poison center or doctor .

properties

IUPAC Name

methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-15(18)10-3-2-4-13(7-10)20-9-11-5-6-12(16)8-14(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXHDXRVKGTGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363427
Record name Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate

CAS RN

58041-99-9
Record name Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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